

# Econazole Nitrate scale-up manufacturing issues

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## Compound Focus: Econazole Nitrate

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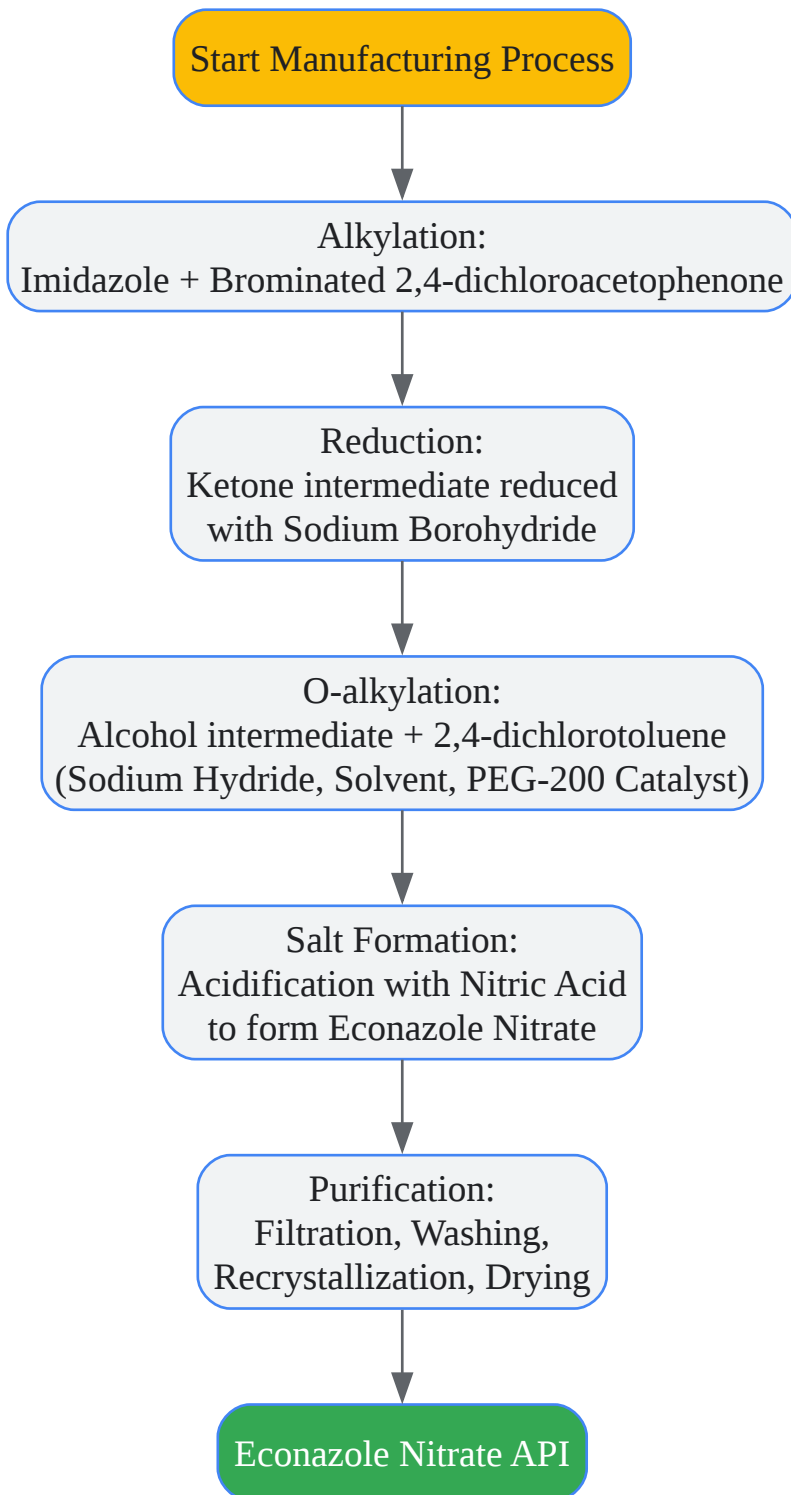
## Core Manufacturing Process & Raw Materials

The table below summarizes the essential information for the initial scale-up of **Econazole Nitrate**'s active pharmaceutical ingredient (API), based on a production cost analysis report [1].

Aspect	Details
Industrial Process Name	Production via O-alkylation [1]
Key Raw Materials	Imidazole, ethanol, p-chlorobenzyl chloride [1]

| **Reaction Steps** | 1. Combine imidazole with brominated 2,4-dichloroacetophenone. 2. Reduce resulting ketone to alcohol using sodium borohydride. 3. Perform O-alkylation of the alcohol with 2,4-dichlorotoluene. 4. Acidify with nitric acid to form **Econazole Nitrate** salt [1]. || **Reaction Conditions** | Use of sodium hydride in a solvent (e.g., toluene), often with a phase transfer catalyst like PEG-200 [1]. || **Purification Steps** | Filtration, water washing, recrystallization, and drying [1]. || **Key Properties** | Molecular Weight: 444.69 g/mol; Melting Point: 158-163°C; LogP: ~4.67-5.35 [1]. |

This process can be visualized in the following workflow:



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## Formulation: Topical Gel Development

**Econazole Nitrate** is a BCS Class II drug (low solubility, high permeability), making solubility a primary challenge during formulation [2]. Recent research focuses on gel-based systems for faster drug release compared to creams [3] [2].

The table below outlines the composition and key findings from a study that developed a topical gel using Carbopol 940 as the gelling agent [2].

Component	Function	Concentration (% w/w)
Econazole Nitrate	Active Pharmaceutical Ingredient	1.00%
Carbopol 940	Gelling Agent	0.75% - 2.00% (Optimized: 1.00%)
Capmul MCM C8	Emollient and Solubilizer	5.00%
Propylene Glycol	Plasticizer / Solubility Enhancer	20.00%
Methyl & Propyl Paraben	Preservatives	0.15% & 0.30%
Triethanolamine	pH Neutralizing Agent	2.00%
Water	Solvent (q.s.)	To 100%

### Key Characterization Results & Scale-Up Insights [2]:

- Physical Properties:** The formulated gels were transparent, pale yellow, and homogeneous with a pH of ~6.0, which is suitable for skin application.
- Viscosity & Spreadability:** Increasing the concentration of Carbopol 940 significantly increased the gel's viscosity and strength but decreased its spreadability. Finding the right balance is crucial for patient compliance and efficacy.
- Drug Release:** The drug release profile followed the Korsmeyer-Peppas model, indicating that release is controlled by a combination of diffusion and gel swelling. Higher Carbopol concentration led to a slower release rate.
- Antifungal Efficacy:** The prepared gels successfully inhibited the growth of *Candida albicans* and *Aspergillus fumigatus*.

## Experimental Protocol: Gel Formulation & Evaluation

Here is a detailed methodology for formulating and evaluating a **Econazole Nitrate** topical gel, based on the published research [2].

**1. Formulation Process:** \* **Step 1:** Disperse the required quantity of Carbopol 940 in purified water and allow it to hydrate for several hours to form a clear gel. \* **Step 2:** Dissolve **Econazole Nitrate** in a viscous mixture of propylene glycol and Capmul MCM C8. Ensure complete dissolution. \* **Step 3:** Add the drug solution from Step 2 to the Carbopol gel base from Step 1. Mix slowly and thoroughly to ensure homogeneity, avoiding air entrapment. \* **Step 4:** Neutralize the mixture by adding Triethanolamine until a pH of approximately 6.0 is reached. This will cause the gel to thicken. \* **Step 5:** Incorporate the preservatives (Methyl and Propyl Paraben) into the final gel.

**2. Critical Quality Tests:** \* **Drug Content Uniformity:** Assay the drug content in multiple samples from the same batch using a validated UV-Vis spectrophotometry or HPLC method to ensure uniform distribution [2]. \* **Viscosity:** Measure viscosity using a viscometer (e.g., Brookfield) with an appropriate spindle at a defined speed and temperature. This is critical for batch-to-batch consistency and product feel [2]. \* **Spreadability:** Determine by placing a known weight on two glass slides with the gel sandwiched in between; the diameter the gel spreads to or the time taken to spread is measured [2]. \* **In-Vitro Drug Release:** Use a Franz diffusion cell apparatus with a synthetic membrane. Take samples at predetermined time intervals and analyze the drug concentration to create a release profile [2].

## Navigating Knowledge Gaps and Next Steps

The search results provide a solid foundation for the initial stages of process and formulation design. However, specific troubleshooting guides for large-scale reactor operations, purification yields, and long-term stability issues were not available in the public domain.

To bridge these gaps, I suggest you:

- **Consult Specialized Technical Providers:** The production report from Procurement Resource is a commercial product designed to answer detailed CAPEX and OPEX questions, which likely contains the granular data you need for scaling [1].
- **Explore Advanced Formulations:** Investigate newer delivery systems like **nanoemulgels**, which have shown promise in enhancing the solubility and sustained release of **Econazole Nitrate**, potentially overcoming some limitations of conventional gels [4].

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## References

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